REACTION_CXSMILES
|
[CH2:1]([C:4]1(C(CC=C)NC)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]1=[O:13])[CH:2]=[CH2:3].N1C2C(=CC=CC=2)CC1=O.[O-]CC.[Na+].[H-].[Na+].C(Br)C=C>CN(C=O)C.C(OCC)(=O)C>[CH2:1]([CH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]1=[O:13])[CH:2]=[CH2:3] |f:2.3,4.5|
|
Name
|
3-Allyl-3-[allyl(methyl)aminomethyl]-indolin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(C(NC2=CC=CC=C12)=O)C(NC)CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
crude product
|
Quantity
|
9.16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
51 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product after workup was purified by SGC (EtOAc/isohexanes 1:2)
|
Type
|
CUSTOM
|
Details
|
The acetyl group was removed by treatment with triethylamine/water 1:1 at 65° C. for 12 h
|
Duration
|
12 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |